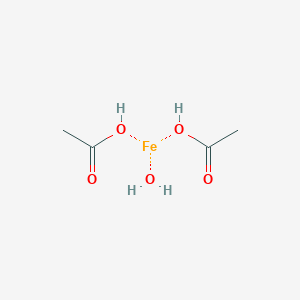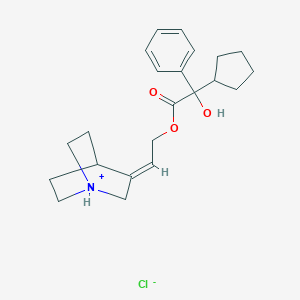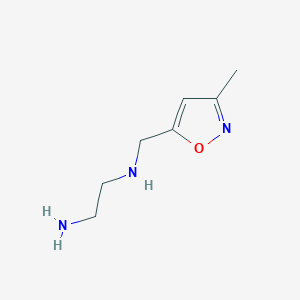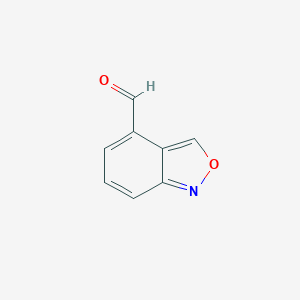![molecular formula C19H30BrNO B012383 N-[(2-bromophenyl)methyl]dodecanamide CAS No. 102107-37-9](/img/structure/B12383.png)
N-[(2-bromophenyl)methyl]dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DODECANAMIDE, N-(o-BROMOBENZYL)- is a chemical compound with the molecular formula C19H30BrNO and a molecular weight of 368.4 g/mol It is characterized by the presence of a dodecanamide backbone with an o-bromobenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DODECANAMIDE, N-(o-BROMOBENZYL)- typically involves the reaction of dodecanamide with o-bromobenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for DODECANAMIDE, N-(o-BROMOBENZYL)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
DODECANAMIDE, N-(o-BROMOBENZYL)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the corresponding dodecanamide derivative.
Substitution: The bromine atom in the o-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted dodecanamide derivatives.
Scientific Research Applications
DODECANAMIDE, N-(o-BROMOBENZYL)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving cell signaling and molecular interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of DODECANAMIDE, N-(o-BROMOBENZYL)- involves its interaction with molecular targets through its bromobenzyl group. This interaction can affect various biochemical pathways, depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific cellular responses.
Comparison with Similar Compounds
Similar Compounds
DODECANAMIDE, N-(p-BROMOBENZYL)-: Similar structure but with the bromine atom in the para position.
DODECANAMIDE, N-(m-BROMOBENZYL)-: Similar structure but with the bromine atom in the meta position.
DODECANAMIDE, N-(o-CHLOROBENZYL)-: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
DODECANAMIDE, N-(o-BROMOBENZYL)- is unique due to the specific positioning of the bromine atom in the ortho position, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its para and meta counterparts.
Properties
CAS No. |
102107-37-9 |
|---|---|
Molecular Formula |
C19H30BrNO |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]dodecanamide |
InChI |
InChI=1S/C19H30BrNO/c1-2-3-4-5-6-7-8-9-10-15-19(22)21-16-17-13-11-12-14-18(17)20/h11-14H,2-10,15-16H2,1H3,(H,21,22) |
InChI Key |
DEDOIAZFIQMANB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCC1=CC=CC=C1Br |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC1=CC=CC=C1Br |
Key on ui other cas no. |
102107-37-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



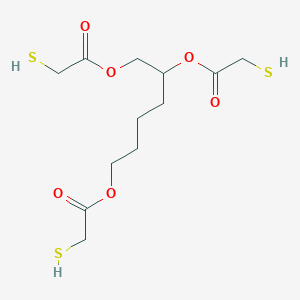
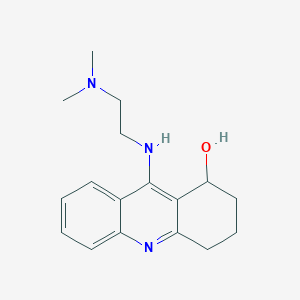
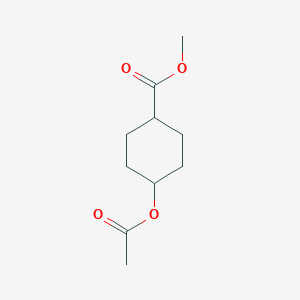

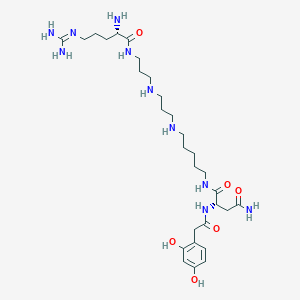
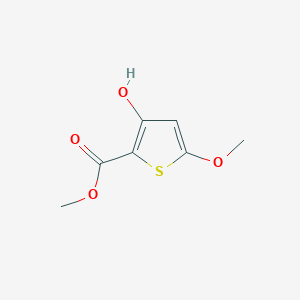
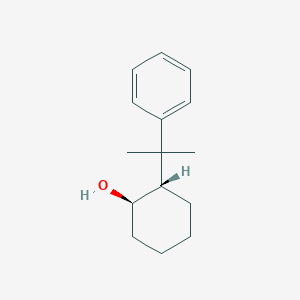

![2-(3-piperidin-1-ylpropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B12323.png)
